molecular formula C17H14N4O3 B6559748 2-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-methylacetamide CAS No. 1021260-91-2

2-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-methylacetamide

Cat. No.: B6559748
CAS No.: 1021260-91-2
M. Wt: 322.32 g/mol
InChI Key: XXCVRJWPPLNOQU-UHFFFAOYSA-N
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Description

2-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-methylacetamide is a complex organic compound featuring an indole ring system substituted with a furan-2-yl group and an oxadiazole moiety. This compound has garnered interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan-2-yl group can be oxidized to form furan-2,5-dione.

  • Reduction: : The oxadiazole ring can be reduced to form a corresponding amine.

  • Substitution: : The indole nitrogen can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as ammonia (NH₃) or amines can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Furan-2,5-dione

  • Reduction: : Corresponding amine derivatives

  • Substitution: : Substituted indole derivatives

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of indole, furan, and oxadiazole moieties. Similar compounds include:

  • Indole derivatives: : Often used in pharmaceuticals and natural products.

  • Furan derivatives: : Known for their antioxidant and antimicrobial properties.

  • Oxadiazole derivatives: : Investigated for their therapeutic potential in various diseases.

Properties

IUPAC Name

2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-18-15(22)10-21-9-12(11-5-2-3-6-13(11)21)16-19-20-17(24-16)14-7-4-8-23-14/h2-9H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCVRJWPPLNOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C=C(C2=CC=CC=C21)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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